molecular formula C21H16N2OS B2892176 3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 439111-80-5

3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone

Cat. No. B2892176
CAS RN: 439111-80-5
M. Wt: 344.43
InChI Key: XICPYZTVSSXERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone, also known as DITQ, is a heterocyclic compound containing a five-membered ring of two nitrogen atoms, two sulfur atoms, and a carbon atom. It is a component of several drugs and also has been studied as a potential therapeutic agent for a variety of conditions. DITQ has been studied for its role in the regulation of cell proliferation and apoptosis, as well as its anti-inflammatory, anti-oxidative, anti-tumor, and anti-viral properties.

Scientific Research Applications

Synthesis of Substituted Dihydropyrimidinones

The 3,4-dihydro-2(1H)-quinolinone moiety is used in the synthesis of substituted 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs) via a one-pot condensation of aldehyde, β-ketoester, and urea . DHPMs have a broad spectrum of pharmacological applications including antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic agents .

Medium Supplement in Culture Experiments

3,4-Dihydro-2-(1H)-quinolinone may be employed as a medium supplement in the culture medium of Pseudomonas ayucida during enrichment culture experiments .

Preparation of Potent Bicyclic Peptide Deformylase Inhibitors

This compound is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects .

Pharmacologically Active Compounds

The 3,4-dihydro-2(1H)-quinolinone moiety is present in a number of pharmacologically active compounds. These include FDA approved drugs such as cilostazol, carteolol and aripiprazole as well as numerous experimental compounds .

Anticancer Compound

A compound similar to “2-{thieno[2,3-b]quinoline-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline” has been synthesized and found to lower the cancer stem cell fraction, inducing a shift of lipid to glucose metabolism in cancer cells .

Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones

The compound “2-{thieno[2,3-b]quinoline-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline” could potentially be used in the synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds .

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(thieno[2,3-b]quinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-21(23-10-9-14-5-1-2-7-16(14)13-23)19-12-17-11-15-6-3-4-8-18(15)22-20(17)25-19/h1-8,11-12H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICPYZTVSSXERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone

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